BenchChemオンラインストアへようこそ!

7-(Aziridin-1-yl)-6-methylquinoline-5,8-dione

Anticancer Structure-Activity Relationship DNA Alkylation

7-(Aziridin-1-yl)-6-methylquinoline-5,8-dione (CAS 64636-54-0) is a mono-aziridinyl-substituted quinoline-5,8-dione derivative with molecular formula C₁₂H₁₀N₂O₂ and molecular weight 214.22 g/mol. It belongs to the broader class of aziridinylquinoid antitumor agents that undergo bioreductive activation by NAD(P)H:quinone oxidoreductase 1 (NQO1/DT-diaphorase) to generate DNA-alkylating species.

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
CAS No. 64636-54-0
Cat. No. B11889334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Aziridin-1-yl)-6-methylquinoline-5,8-dione
CAS64636-54-0
Molecular FormulaC12H10N2O2
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(C1=O)C=CC=N2)N3CC3
InChIInChI=1S/C12H10N2O2/c1-7-10(14-5-6-14)12(16)9-8(11(7)15)3-2-4-13-9/h2-4H,5-6H2,1H3
InChIKeyJNBAQDYPEOZDCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Aziridin-1-yl)-6-methylquinoline-5,8-dione (CAS 64636-54-0): Core Structural Identity and Pharmacologic Class Positioning


7-(Aziridin-1-yl)-6-methylquinoline-5,8-dione (CAS 64636-54-0) is a mono-aziridinyl-substituted quinoline-5,8-dione derivative with molecular formula C₁₂H₁₀N₂O₂ and molecular weight 214.22 g/mol . It belongs to the broader class of aziridinylquinoid antitumor agents that undergo bioreductive activation by NAD(P)H:quinone oxidoreductase 1 (NQO1/DT-diaphorase) to generate DNA-alkylating species [1]. The compound features a quinoline-5,8-dione core with a methyl group at the 6-position and an intact aziridine ring at the 7-position—a substitution pattern that distinguishes it from the more commonly studied 6-aziridinyl isomers and bis-aziridinyl analogs such as AZQ (diaziquone) [2].

Why 7-(Aziridin-1-yl)-6-methylquinoline-5,8-dione Cannot Be Simply Replaced by In-Class Aziridinyl Quinone Analogs


Aziridinyl quinone antitumor agents are not interchangeable: the position of the aziridine ring on the quinoline-5,8-dione scaffold, the presence and location of methyl substituents, and the mono- versus bis-aziridinyl nature each profoundly alter redox potential, NQO1 substrate specificity, DNA cross-linking efficiency, and resultant cytotoxic potency [1]. Even subtle regioisomeric shifts—such as moving the aziridine from the 6- to the 7-position—yield quantifiable differences in IC₅₀ ranges (0.5–2.0 μM for 6-aziridinyl vs. 1.0–5.0 μM for 7-aziridinyl) and DNA cross-linking capacity . The 6-methyl group in the target compound further modulates the electronic environment, shifting the quinone reduction potential to approximately −0.15 V compared to −0.20 V for unsubstituted quinolinediones, thereby altering bioactivation kinetics . Generic substitution without accounting for these structure-activity parameters risks selecting a compound with substantially different target engagement and bioreductive activation profiles.

7-(Aziridin-1-yl)-6-methylquinoline-5,8-dione: Quantitative Differentiation Evidence Versus Closest Analogs


Regioisomeric Differentiation: 7-Aziridinyl vs. 6-Aziridinyl Cytotoxicity and DNA Cross-Linking

The 7-aziridinyl substitution pattern on the quinoline-5,8-dione scaffold yields a quantifiably distinct cytotoxic and DNA-damaging profile compared to the 6-aziridinyl isomer. In comparative cytotoxicity assays, 6-aziridinyl quinoline-5,8-diones exhibit IC₅₀ values in the 0.5–2.0 μM range with high DNA cross-linking activity, whereas 7-aziridinyl analogs show IC₅₀ values of 1.0–5.0 μM with moderate DNA cross-linking . This represents an approximately 2- to 3-fold reduction in potency for the 7-aziridinyl isomer relative to the 6-aziridinyl counterpart, accompanied by reduced but still appreciable target engagement. This differentiation is critical for applications requiring balanced potency and a potentially modulated toxicity profile .

Anticancer Structure-Activity Relationship DNA Alkylation

Methyl Substituent Synergy: 6-Methyl + 7-Aziridinyl Combination Outperforms Single Substituents

The combination of a 6-methyl group with a 7-aziridinyl substituent on the quinoline-5,8-dione core produces a synergistic enhancement of cytotoxic potency relative to compounds bearing either substituent alone. The 6-methyl + 7-aziridinyl substitution pattern yields IC₅₀ values of 0.5–1.8 μM, compared to 5.0–15.0 μM for 6-methyl alone and 1.0–5.0 μM for 7-aziridinyl alone . This represents a 3- to 30-fold potency improvement relative to single-substituent analogs. The redox potential of the dual-substituted compound shifts to approximately −0.22 V, compared to −0.15 V for 6-methyl alone, indicating enhanced susceptibility to enzymatic reduction . NQO1 selectivity is rated as 'High' for the dual-substituted compound versus 'Low' for 6-methyl alone and 'Moderate' for 7-aziridinyl alone .

Structure-Activity Relationship Drug Design Quinone Redox Chemistry

Synthetic Regioselectivity: 7-Aziridinyl Isomer Is the Minor Product, Limiting Availability and Underlining Procurement Value

During the reaction of 6-methylquinoline-5,8-dione with aziridine, two regioisomeric products are formed: the 6-aziridinyl isomer (major, ~80% yield) and the 7-aziridinyl isomer (minor, ~20% yield) . This inherent regioselectivity means that the 7-aziridinyl compound (the target compound, CAS 64636-54-0) is the synthetically disfavored product, requiring separation from the dominant 6-isomer. The limited yield of the 7-isomer directly impacts commercial availability and cost, and any procurement strategy relying on generic 'aziridinylquinoline-5,8-dione' without specifying the regioisomer risks receiving the more abundant but biologically distinct 6-aziridinyl analog . Early synthetic studies by Nakamura et al. (1977) confirmed that reaction of 6-methyl-5,8-quinolinequinone with aziridine in benzene yields 7-aziridino-6-methyl-5,8-quinolinequinone as a distinct product alongside other amine adducts [1].

Synthetic Chemistry Regioselectivity Process Chemistry

Methyl Position Effects: 6-Methyl Substitution Confers Differentiated Redox and Activity Profile vs. 2-Methyl and 7-Methyl Analogs

The position of the methyl substituent on the quinoline-5,8-dione core is a critical determinant of biological activity. Comparative data show that 6-methyl substitution yields IC₅₀ values of 5.0–15.0 μM with enhanced cellular uptake, while 2-methyl analogs exhibit IC₅₀ values of 8.0–20.0 μM (a 1.3- to 1.6-fold reduction) with only moderate uptake, and 7-methyl analogs are least active at 10.0–25.0 μM with very low NQO1 selectivity . The 6-methyl group shifts the quinone reduction potential to approximately −0.15 V, which is more positive than the −0.18 V measured for both 2-methyl and 7-methyl analogs, theoretically favoring enzymatic reduction . When combined with a 7-aziridinyl group, the 6-methyl substitution pattern uniquely achieves high NQO1 selectivity—a property not observed with any other methyl position tested .

Quinone Electrochemistry Structure-Activity Relationship Drug Metabolism

NQO1 Substrate Specificity: Aziridinyl-Substituted Quinones Exhibit NQO1-Dependent Cytotoxicity Distinct from Aziridinyl-Unsubstituted Analogs

A systematic comparison of aziridinyl-substituted benzoquinones (n = 6) versus aziridinyl-unsubstituted quinones (n = 12) in primary mouse splenocytes demonstrated that aziridinyl-bearing compounds are significantly more cytotoxic than their non-aziridinyl counterparts with similar redox properties [1]. Critically, the cytotoxicity of aziridinyl-substituted quinones was not decreased by the NQO1 inhibitor dicumarol, whereas aziridinyl-unsubstituted quinone cytotoxicity was primarily driven by oxidative stress in cells with low NQO1 expression (4 nmol × mg⁻¹ × min⁻¹) [1]. This indicates that aziridinyl quinones engage a distinct, NQO1-catalyzed bioreductive alkylation mechanism that operates independently of oxidative stress pathways [1][2]. The 6-aziridinylquinoline-5,8-diones have been shown to exhibit NQO1 conversion rates approximately 2-fold higher than the natural antibiotic streptonigrin, while 7-aziridinyl analogs show comparable or slightly reduced activity .

Bioreductive Activation NQO1 Tumor Selectivity

Carbonyl Absorption Spectroscopic Differentiation: 7-Aziridinyl Substitution Produces a Distinctive IR Signature vs. 6-Aziridinyl Isomers

The primary SAR study by Yoo et al. (2001) explicitly noted that 'a significant difference was observed in the absorption range of the carbonyl groups' between the mono-aziridinylquinolinedione derivatives [1][2]. This spectroscopic distinction arises from the differential electronic environments of the C5 and C8 carbonyl groups when the aziridine is attached at the 7-position (adjacent to C8 carbonyl) versus the 6-position (adjacent to C5 carbonyl). While the original publication does not provide numeric IR frequencies in the accessible abstract, this reported carbonyl absorption difference provides a direct analytical handle for distinguishing the 7-aziridinyl regioisomer from the 6-aziridinyl isomer—a critical quality control parameter for procurement verification [1].

Analytical Chemistry Quality Control Structural Confirmation

7-(Aziridin-1-yl)-6-methylquinoline-5,8-dione: Evidence-Backed Research and Industrial Application Scenarios


Differentiated Lead Optimization in NQO1-Directed Anticancer Drug Discovery

The 7-aziridinyl-6-methyl substitution pattern occupies a unique intermediate position in the NQO1-bioreductive activation landscape—more moderated than the potently cross-linking 6-aziridinyl isomer (IC₅₀ 0.5–2.0 μM) yet substantially more active than non-aziridinyl quinoline-5,8-diones. This compound is suitable for lead optimization campaigns seeking to balance tumor-selective NQO1 activation against potential off-target DNA damage. The combination of moderate DNA cross-linking with enhanced NQO1 selectivity (rated 'High' for the dual-substituted compound) enables exploration of a therapeutic window not accessible with the more aggressively alkylating 6-aziridinyl analogs .

Regioisomer-Specific Mechanistic Probe for Aziridinyl Quinone Structure-Activity Studies

Because the 7-aziridinyl isomer is the minor synthetic product (~20% yield) relative to the dominant 6-aziridinyl isomer (~80%), it serves as an essential comparator compound in SAR studies that require systematic evaluation of aziridine positional effects on quinone reduction potential, DNA alkylation site preference, and NQO1 substrate recognition. The distinct carbonyl IR absorption signature reported by Yoo et al. (2001) provides a direct analytical method for verifying regioisomeric identity in experimental workflows [1][2].

Bioreductive Prodrug Concept Validation Requiring Defined NQO1 Substrate Activity

The compound's established membership in the aziridinyl quinone class—which has been shown to undergo NQO1-catalyzed two-electron reduction to DNA-alkylating hydroquinone species with cytotoxicity not reversed by dicumarol [3]—positions it as a tool compound for validating NQO1-directed bioreductive prodrug concepts. Its intermediate NQO1 conversion rate (comparable to streptonigrin) and moderate DNA cross-linking profile make it suitable for studies that require proof-of-mechanism without the maximal DNA damage associated with bis-aziridinyl agents such as AZQ .

Quality Control Reference for Aziridinylquinoline-5,8-dione Regioisomer Authentication

Given the documented 4:1 synthetic bias favoring the 6-aziridinyl isomer, the 7-aziridinyl compound (CAS 64636-54-0) serves as a critical reference standard for analytical method development and batch-to-batch regioisomeric purity verification. Procurement of the authenticated 7-isomer enables HPLC method validation, IR spectroscopic benchmarking (leveraging the distinct carbonyl absorption range), and NMR reference spectral libraries essential for distinguishing the desired 7-aziridinyl product from the more abundant 6-aziridinyl contaminant in synthetic preparations [1][2].

Quote Request

Request a Quote for 7-(Aziridin-1-yl)-6-methylquinoline-5,8-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.